![molecular formula C6H13I2N B2566612 1-(2-Iodoethyl)pyrrolidine hydroiodide CAS No. 1436856-53-9](/img/structure/B2566612.png)
1-(2-Iodoethyl)pyrrolidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodoethyl)pyrrolidine hydroiodide is a chemical compound with the molecular formula C6H13I2N. It’s a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, compounds can be generated by coupling unprotected 2’-deoxyinosine with optically pure pyrrolidine-3,4-diols .Molecular Structure Analysis
The molecular structure of 1-(2-Iodoethyl)pyrrolidine hydroiodide is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes iodine atoms, contributing to its unique properties .Chemical Reactions Analysis
Pyrrolidine compounds, including 1-(2-Iodoethyl)pyrrolidine hydroiodide, can participate in various chemical reactions. The pyrrolidine ring’s stereogenicity can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Scientific Research Applications
Medicinal Chemistry and Drug Discovery Pyrrolidine derivatives are crucial scaffolds in medicinal chemistry, offering a broad range of biological activities. The pyrrolidine ring, due to its saturated nature and sp3-hybridization, allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules. This structural feature enhances three-dimensional coverage, facilitating the design of drug candidates with diverse biological profiles. Researchers emphasize the importance of the pyrrolidine scaffold in creating bioactive molecules with target selectivity, highlighting the flexibility in synthetic strategies and the influence of steric factors on biological activity (Li Petri et al., 2021).
Structural Diversity and Biological Activities The pyrrolidine core is explored for its potential in generating a variety of compounds with significant biological activities. The versatility of pyrrolidine-based compounds extends to their ability to form complex structures with distinct biological properties, demonstrating the chemical diversity achievable with this scaffold. Such compounds are pivotal in advancing the understanding of structure-activity relationships (SAR) and developing new therapeutic agents with improved efficacy and specificity (Boča et al., 2011).
Advancements in Hybrid Catalysts The exploration of pyrrolidine derivatives in the context of catalysis highlights their role in synthetic chemistry, particularly in the development of hybrid catalysts. These catalysts are employed in the synthesis of complex molecules, demonstrating the pyrrolidine scaffold's contribution to enhancing reaction efficiencies and selectivities. The use of pyrrolidine-based catalysts signifies a step forward in the design of environmentally friendly and economically viable synthetic methodologies (Parmar et al., 2023).
Synthesis and Vibrational Assignments Research on the vibrational properties of pyrrolidine derivatives, such as 2-iodopyridine, provides insight into the structural and electronic characteristics of these compounds. Spectroscopic studies, including FT-Raman and IR spectral measurements, offer detailed information on the vibrational modes and contribute to the understanding of molecular interactions and stability. These studies are essential for the design of pyrrolidine-based compounds with desired physical and chemical properties (Sortur et al., 2008).
Mechanism of Action
While the specific mechanism of action for 1-(2-Iodoethyl)pyrrolidine hydroiodide is not explicitly mentioned in the sources, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Future Directions
properties
IUPAC Name |
1-(2-iodoethyl)pyrrolidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.HI/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWIYMVVLWPIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCI.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodoethyl)pyrrolidine hydroiodide | |
CAS RN |
1436856-53-9 |
Source
|
Record name | 1-(2-iodoethyl)pyrrolidine hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.